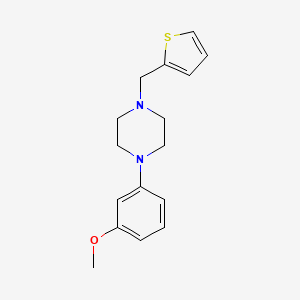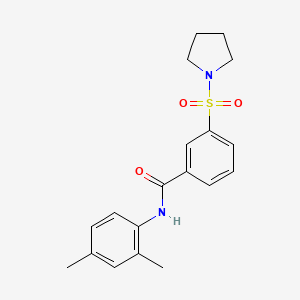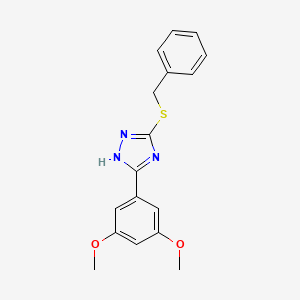
1-(3-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals
Méthodes De Préparation
The synthesis of 1-(3-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine typically involves the reaction of 1-(3-methoxyphenyl)piperazine with thiophen-2-ylmethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. The crude product is then purified using column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(3-Methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation of the thiophenyl group can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the methoxy group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound in the development of new pharmaceuticals. Its piperazine core is a common motif in many drugs, and modifications to the methoxyphenyl and thiophenyl groups can lead to compounds with improved pharmacological properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological targets. Its potential interactions with enzymes, receptors, and other biomolecules can provide insights into its mechanism of action and therapeutic potential.
Industrial Applications: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine involves its interaction with specific molecular targets in the body. The piperazine core can interact with various receptors, such as serotonin and dopamine receptors, leading to potential effects on neurotransmission. The methoxyphenyl group can enhance the compound’s binding affinity to these receptors, while the thiophenyl group can modulate its pharmacokinetic properties.
The compound’s effects on molecular pathways depend on its specific interactions with these targets. For example, its binding to serotonin receptors can influence serotonin signaling pathways, leading to potential antidepressant or anxiolytic effects.
Comparaison Avec Des Composés Similaires
1-(3-Methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine can be compared with other piperazine derivatives, such as:
1-(3-Chlorophenyl)-4-(thiophen-2-ylmethyl)piperazine: This compound has a chlorophenyl group instead of a methoxyphenyl group. The presence of the chlorine atom can influence its chemical reactivity and pharmacological properties.
1-(3-Methoxyphenyl)-4-(pyridin-2-ylmethyl)piperazine: This compound has a pyridinyl group instead of a thiophenyl group. The nitrogen atom in the pyridinyl group can affect its binding affinity to receptors and its overall pharmacokinetic profile.
1-(4-Methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine: This compound has a methoxy group at the para position of the phenyl ring instead of the meta position. The position of the methoxy group can influence its electronic properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide a distinct pharmacological profile and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-19-15-5-2-4-14(12-15)18-9-7-17(8-10-18)13-16-6-3-11-20-16/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYNMYJDYDKXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B5825615.png)
![N'-{2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5825625.png)

![4,5-dichloro-2-[(4-methyl-1-piperazinyl)carbonyl]benzoic acid](/img/structure/B5825651.png)
![N'-[(morpholin-4-ylcarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B5825652.png)


![methyl {4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5825673.png)
![(3,5-DICHLOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B5825679.png)
![2-(4-allyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5825683.png)


